molecular formula C6H9F4NO3 B2387777 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid CAS No. 2306269-44-1

3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid

Cat. No.: B2387777
CAS No.: 2306269-44-1
M. Wt: 219.136
InChI Key: DAKCMMAOPWCARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of oxetane with fluoromethylamine under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reaction proceeds efficiently. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Chemical Reactions Analysis

3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Although not intended for human use, it can be used in preclinical studies to explore its potential therapeutic effects.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can interact with various enzymes and receptors, potentially affecting their activity. The oxetane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Properties

IUPAC Name

3-(fluoromethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h1-3,6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKCMMAOPWCARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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